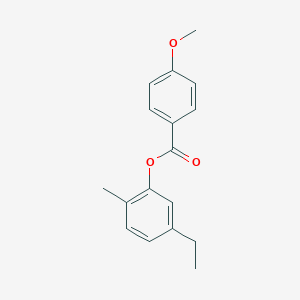

5-Ethyl-2-methylphenyl 4-methoxybenzoate

Beschreibung

5-Ethyl-2-methylphenyl 4-methoxybenzoate is an aromatic ester comprising a 4-methoxybenzoate group linked to a substituted phenyl ring (5-ethyl-2-methylphenyl). Structurally, the compound features a methoxy group at the para position of the benzoate moiety and ethyl/methyl substituents on the phenyl ring, which influence its steric and electronic properties. For example, Claisen condensation—used in the preparation of pyranoflavones from acetyl hydroxy chromans and ethyl 4-methoxybenzoate —could be adapted. Similarly, esterification reactions involving substituted phenols and 4-methoxybenzoyl chloride may yield derivatives like this compound.

The compound’s applications are inferred from studies on structurally related 4-methoxybenzoate derivatives. Additionally, microbial degradation pathways involving 4-methoxybenzoate O-demethylase (as observed in Arthrobacter spp.) indicate possible environmental interactions .

Eigenschaften

Molekularformel |

C17H18O3 |

|---|---|

Molekulargewicht |

270.32 g/mol |

IUPAC-Name |

(5-ethyl-2-methylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-4-13-6-5-12(2)16(11-13)20-17(18)14-7-9-15(19-3)10-8-14/h5-11H,4H2,1-3H3 |

InChI-Schlüssel |

TUGLBESNDPSALN-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OC |

Kanonische SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

A. 4-Pentylphenyl 4-Methoxybenzoate (4-Pentyl Derivative)

- Structure : Features a linear pentyl chain at the para position of the phenyl ring instead of ethyl/methyl groups.

- Physical Properties : Exists as a white-to-pale yellow crystalline powder .

- Stability : Similar to 5-ethyl-2-methylphenyl derivatives, its crystalline form suggests stability under standard conditions.

B. Methyl 4-Amino-5-(ethylthio)-2-methoxybenzoate

- Structure: Contains additional functional groups (amino, ethylthio) on the benzoate ring.

- Reactivity: The amino and thioether groups enhance nucleophilicity, making this compound more reactive in substitution reactions compared to the unsubstituted 5-ethyl-2-methylphenyl derivative .

C. Ethyl 3,4-Dimethoxybenzoate

- Structure : Differs in having two methoxy groups (3,4-positions) and an ethyl ester group.

- Synthetic Utility: Used in Claisen condensation to synthesize pyranoflavones, highlighting its role as a versatile intermediate .

Functional Analogues

A. 4-Methoxybenzoate Lanthanide Complexes

- Coordination Chemistry : 4-Methoxybenzoate acts as a bidentate ligand for La(III), Ce(III), and other lanthanides, forming complexes with distinct thermal behaviors. For example, La-4-methoxybenzoate undergoes dehydration at 100–150°C and decomposition above 250°C .

- Thermal Stability : These complexes exhibit higher thermal stability compared to the free ester, which may decompose at lower temperatures in uncomplexed form .

B. Microbial Metabolites of 4-Methoxybenzoate

- Degradation Pathways : In Arthrobacter spp., 4-methoxybenzoate is O-demethylated to 4-hydroxybenzoate, which is further metabolized via protocatechuate 4,5-dioxygenase . In contrast, fluorinated derivatives (e.g., 3-fluorocatechol) resist microbial degradation, suggesting that substituents like ethyl/methyl groups in 5-ethyl-2-methylphenyl derivatives may alter biodegradability .

Key Research Findings

- Synthetic Flexibility : Ethyl/methyl-substituted benzoates are accessible via condensation or esterification, but steric hindrance from substituents (e.g., 5-ethyl-2-methyl) may reduce reaction yields compared to less hindered analogs .

- Environmental Fate : Microbial studies suggest that 4-methoxybenzoate derivatives are metabolized in the presence of specific enzymes, but alkyl substituents (e.g., ethyl, pentyl) could slow degradation rates .

- Material Science Applications : Lanthanide complexes of 4-methoxybenzoate exhibit unique thermal and structural properties, which may inspire analogous applications for 5-ethyl-2-methylphenyl derivatives in catalysis or photonics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.